molecular formula C11H15BrN2 B1464536 N-(3-bromophenyl)piperidin-3-amine CAS No. 1248977-43-6

N-(3-bromophenyl)piperidin-3-amine

Cat. No. B1464536
CAS RN: 1248977-43-6
M. Wt: 255.15 g/mol
InChI Key: XYCSVEITIBYJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-bromophenyl)piperidin-3-amine” is a chemical compound with the molecular formula C11H15BrN2. It has a molecular weight of 255.16 . This compound belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15BrN2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13-14H,2,5-6,8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, piperidine derivatives are known to participate in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Amination of meso-Bromophenyl(polyalkyl)porphyrins

A key application involves the amination of meso-bromophenyl(polyalkyl)porphyrins, which leads to the synthesis of porphyrins containing hydroxypiperidine fragments. This process, catalyzed by palladium, utilizes cyclic secondary amines, including hydroxypiperidines, to achieve the amination of meso-bromophenylporphyrins. The reactions yield a variety of amination products, indicating the versatility of N-(3-bromophenyl)piperidin-3-amine in synthesizing compounds with potential for further chemical transformations. The yields of these amination products vary, demonstrating the influence of reactant and condition specificity on the efficiency of these syntheses (Artamkina et al., 2008).

Schiff Base Formation

Another research application is the preparation of Schiff bases through the reaction of equivalent amounts of 2-(piperidin-1-yl)ethanamine with 3-bromobenzaldehyde. This process yields N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Schiff base, characterized by various analytical techniques, indicating the compound's potential as a precursor for further chemical or pharmaceutical studies (Warad et al., 2016).

Kinetics and Mechanisms in Organic Reactions

The kinetics and mechanisms of reactions involving alicyclic amines with thionocarbonates were explored, showing the reactivity of similar bromophenyl compounds with secondary amines. Such studies provide insight into the underlying mechanisms of reaction pathways, essential for the development of more efficient synthetic methods and the design of new compounds (Castro et al., 2001).

Hydrogen-bonding Patterns in Enaminones

Research into the hydrogen-bonding patterns of enaminones related to this compound reveals the structural characterization and intermolecular interactions of these compounds. Such studies are crucial for understanding the molecular basis of the reactivity and stability of potential pharmaceuticals and materials (Balderson et al., 2007).

Enantioselective Synthesis

The enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process highlights the application of this compound derivatives in creating stereochemically complex structures. Such synthetic methodologies are valuable for the development of pharmaceuticals and active molecules with specific chirality (Zhou et al., 2013).

properties

IUPAC Name

N-(3-bromophenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13-14H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCSVEITIBYJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)piperidin-3-amine
Reactant of Route 2
N-(3-bromophenyl)piperidin-3-amine
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)piperidin-3-amine
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)piperidin-3-amine
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)piperidin-3-amine
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.